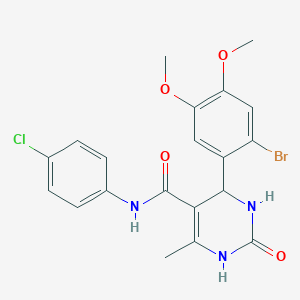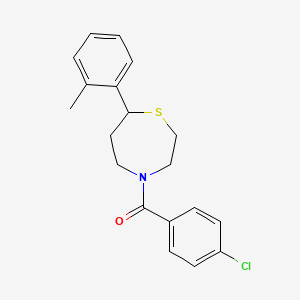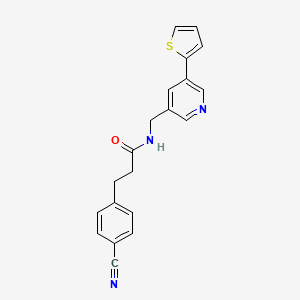methanone CAS No. 107401-72-9](/img/structure/B2695561.png)
[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone” is a chemical compound with the molecular formula C16H11Cl2N3OS . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 364.24 . The structure of this compound includes a thiazole ring, which is a type of heterocyclic compound .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-ylmethanone”:
Pharmaceutical Research
This compound is often explored for its potential as a pharmaceutical intermediate. Its unique structure, combining thiazole and aniline derivatives, makes it a candidate for developing new drugs, particularly in the fields of oncology and infectious diseases. Researchers investigate its ability to inhibit specific enzymes or pathways critical to disease progression .
Agricultural Chemistry
In agricultural chemistry, this compound is studied for its potential use as a herbicide or pesticide. Its chemical properties allow it to interact with biological systems in plants and pests, potentially leading to the development of new agrochemicals that can protect crops from various threats .
Material Science
The compound’s unique molecular structure makes it a subject of interest in material science. Researchers explore its potential in creating new polymers or materials with specific properties, such as enhanced durability, thermal stability, or electrical conductivity. These materials could have applications in various industries, including electronics and manufacturing .
Environmental Science
Environmental scientists study this compound to understand its behavior and impact in ecosystems. Its degradation products and interactions with environmental factors are analyzed to assess its potential toxicity and environmental persistence. This research is crucial for developing strategies to mitigate any adverse environmental effects .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping scientists understand the mechanisms of enzyme action and the effects of different inhibitors on metabolic processes .
Toxicology
Toxicologists investigate the compound’s effects on living organisms to determine its safety and potential risks. Studies focus on its acute and chronic toxicity, potential carcinogenicity, and effects on different organ systems. This research is essential for assessing the compound’s safety for use in various applications .
Synthetic Chemistry
Synthetic chemists use this compound as a building block for creating more complex molecules. Its reactivity and functional groups make it a versatile intermediate in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and specialty chemicals .
Electrochemical Applications
The compound is also studied for its electrochemical properties. Researchers explore its behavior in different electrochemical environments to develop new sensors, batteries, or other electrochemical devices. Its unique structure can contribute to improved performance and stability in these applications .
properties
IUPAC Name |
[4-amino-2-(4-chloroanilino)-1,3-thiazol-5-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS/c17-10-3-1-9(2-4-10)13(22)14-15(19)21-16(23-14)20-12-7-5-11(18)6-8-12/h1-8H,19H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHRXUGFSMBLCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl](4-chlorophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2695491.png)

![4-Methyl-5-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2695493.png)
![2-pyridin-2-ylsulfanyl-N-[4-(1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2695494.png)

![5-[(2,2-Difluoro-5-azaspiro[2.3]hexan-5-yl)sulfonyl]-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2695497.png)
![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)
